1-(3-Hydrazinylpropyl)-4-methylpiperazine

Descripción general

Descripción

“1-(3-Hydrazinylpropyl)-1H-imidazole trihydrochloride” is a chemical compound with the molecular formula C6H15Cl3N4 . It’s a powder with a molecular weight of 249.57 .

Synthesis Analysis

There’s a paper that discusses the biological evaluation of a series of indole substituted hydrazides and hydrazines . It mentions a compound called "Hydrazine JL72 (3-(3-hydrazinylpropyl)-1H-indole)" .Molecular Structure Analysis

The InChI code for “1-(3-Hydrazinylpropyl)-1H-imidazole trihydrochloride” is 1S/C6H12N4.3ClH/c7-9-2-1-4-10-5-3-8-6-10;;;/h3,5-6,9H,1-2,4,7H2;3*1H .Physical And Chemical Properties Analysis

“1-(3-Hydrazinylpropyl)-1H-imidazole trihydrochloride” is a powder that should be stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1-(3-Hydrazinylpropyl)-4-methylpiperazine serves as an intermediate in the synthesis of various medicinal drugs. An efficient method for its isolation involves the reaction of N,N-bis(2-chloroethyl)methylamine with an aqueous solution of hydrazine, optimizing the reagent ratio for desired outcomes. This process also results in the formation of various impurities, identified through GLC data, chromatography/mass spectrometry, and NMR analysis (Kushakova, Kuznetsov, Chernobroviy, & Garabadgiu, 2004).

Derivatization Agent in Analytical Chemistry

A derivative of 1-(3-Hydrazinylpropyl)-4-methylpiperazine, namely 1-(5-Hydrazinyl-2,4-dinitrophenyl)-4-methylpiperazine (Hy-PPZ), was synthesized for use as a derivatization agent in analytical chemistry. The structural confirmation of Hy-PPZ was achieved through various spectroscopic methods, and its reactivity with 4-methoxybenzaldehyde was studied, indicating potential applications in enhancing analytical methodologies (Men, 2015).

Pharmaceutical Synthesis

1-(3-Hydrazinylpropyl)-4-methylpiperazine and its derivatives have been utilized in the synthesis of pharmaceuticals. For instance, it played a key role in the in situ synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a crucial precursor for the production of the cancer medication imatinib. This method provides a straightforward and scalable approach to synthesizing this key intermediate, demonstrating the compound's significance in medicinal chemistry (Koroleva et al., 2012).

Material Science

In material science, 1-(3-Hydrazinylpropyl)-4-methylpiperazine has been implicated in the development of new materials. For instance, its interaction with aromatic carboxylic acids led to the formation of multi-component hydrogen-bonding organic salts. These salts exhibit novel supramolecular architectures, emphasizing the role of 1-(3-Hydrazinylpropyl)-4-methylpiperazine in facilitating the development of materials with unique structural and potentially functional properties (Yu et al., 2015).

Mecanismo De Acción

The paper mentioned earlier discusses the multipotent inhibitory potency of a series of indole substituted hydrazides and hydrazines towards monoamine oxidase (MAO) A and B, semicarbazide-sensitive amine oxidase/vascular adhesion protein-1 (SSAO/VAP-1), and the cholinesterases, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Safety and Hazards

Propiedades

IUPAC Name |

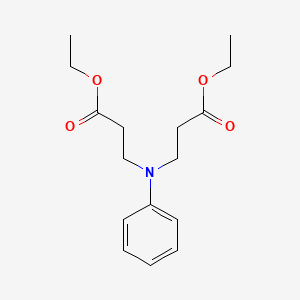

3-(4-methylpiperazin-1-yl)propylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N4/c1-11-5-7-12(8-6-11)4-2-3-10-9/h10H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQUACHDKSCPQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCNN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331050 | |

| Record name | 1-(3-Hydrazinylpropyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62040-85-1 | |

| Record name | 1-(3-Hydrazinylpropyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

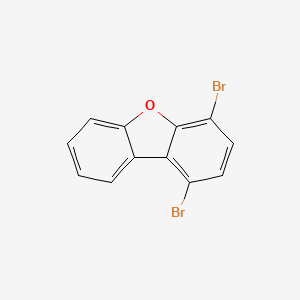

![2,6-Dibromodibenzo[b,d]furan](/img/structure/B3054747.png)

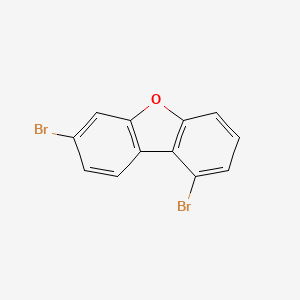

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B3054753.png)